2,5-Dibromo-3-fluoro-4-methylpyridine
Description
2,5-Dibromo-3-fluoro-4-methylpyridine is a heterocyclic compound with the chemical formula C6H4Br2FN. It belongs to the pyridine family and contains bromine, fluorine, and methyl substituents on the pyridine ring. This compound exhibits interesting properties due to its unique combination of halogens and fluorine.
Properties
Molecular Formula |
C6H4Br2FN |
|---|---|
Molecular Weight |
268.91 g/mol |
IUPAC Name |
2,5-dibromo-3-fluoro-4-methylpyridine |
InChI |
InChI=1S/C6H4Br2FN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 |
InChI Key |
UWUKAWBQXOWSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5-dibromo-3-fluoro-4-methylpyridine involves several steps. Notably, an optimized strategy starting from 2-fluoro-4-methylpyridine has been reported, resulting in a significantly improved overall yield compared to previous methods . The key steps include bromination and fluorination reactions. Here’s a summary:
-
Bromination: : 2-fluoro-4-methylpyridine is brominated to form 2,5-dibromo-4-methylpyridine. The bromination can occur at the 2-position or the 5-position, resulting in the desired compound.
-
Fluorination: : The brominated intermediate is then fluorinated to introduce the fluorine atom at the 3-position, yielding 2,5-dibromo-3-fluoro-4-methylpyridine.
Chemical Reactions Analysis
2,5-Dibromo-3-fluoro-4-methylpyridine can participate in various chemical reactions:
-
Substitution Reactions: : It can undergo nucleophilic substitution reactions due to the presence of halogens. Common reagents include strong bases or nucleophiles.
-
Oxidation/Reduction Reactions: : The methyl group can be oxidized or reduced under appropriate conditions.
-
Major Products: : The major products depend on the specific reaction conditions. For example, substitution reactions may yield derivatives with different substituents.
Scientific Research Applications
Scientific Research Applications
2,5-Dibromo-3-fluoro-4-methylpyridine is utilized in several scientific research fields:
- Chemistry As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
- Biology Used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
- Medicine Investigated for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
- Industry Employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Potential Biological Activities
Compounds with structures similar to 2,5-Dibromo-3-fluoro-4-methylpyridine are often evaluated for:
Pharmacological Properties
Recent studies have highlighted the pharmacological properties of 2,5-Dibromo-3-fluoropyridine, particularly its role as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which is involved in the metabolism of various drugs. This inhibition can lead to increased bioavailability of co-administered medications that are substrates for this enzyme.
Mechanism of Action
The exact mechanism by which 2,5-dibromo-3-fluoro-4-methylpyridine exerts its effects depends on its specific application. For kinase inhibitors, it likely interacts with the ATP-binding site of the target kinase, disrupting its activity.
Comparison with Similar Compounds
While there are related pyridine derivatives, the combination of two bromine atoms, one fluorine atom, and a methyl group in this compound makes it distinct. Similar compounds include 2,5-dibromo-4-methylpyridine and 2,5-dibromo-3-methylpyridine .
Biological Activity
2,5-Dibromo-3-fluoro-4-methylpyridine is a heterocyclic aromatic compound within the pyridine family, characterized by its unique combination of halogen substituents (two bromine atoms and one fluorine atom) and a methyl group. This structural configuration significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
- Molecular Formula: C6H4Br2FN
- Molecular Weight: 240.91 g/mol
-
Structure:
Synthesis Methods
Several synthetic routes have been explored to obtain 2,5-Dibromo-3-fluoro-4-methylpyridine, including:
- Halogenation of Pyridine Derivatives: Utilizing bromine and fluorine reagents.
- Nucleophilic Substitution Reactions: Involving the reaction of pyridine derivatives with halogenating agents.
- Metal-Catalyzed Reactions: Employing transition metals to facilitate the introduction of halogen substituents.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The biological activity of 2,5-Dibromo-3-fluoro-4-methylpyridine has been evaluated in several studies:
Anticancer Activity
In vitro studies have demonstrated that 2,5-Dibromo-3-fluoro-4-methylpyridine exhibits significant cytotoxic effects against cancer cell lines. For example, it has shown potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests a mechanism involving apoptosis or cell cycle arrest.
Antimicrobial Properties
The compound has also been tested for its antimicrobial efficacy against various bacterial strains. Studies report that it possesses moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of 2,5-Dibromo-3-fluoro-4-methylpyridine in relation to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,5-Dibromo-3-nitropyridine | C5H2Br2N2O2 | Contains a nitro group instead of fluorine |
| 2-Fluoro-3,5-dibromo-4-methylpyridine | C6H4Br2FN | Different positioning of bromine and fluorine |
| 3,6-Dibromo-2,4-dimethylpyridine | C8H8Br2N | Contains dimethyl substitutions |
| 2-Bromo-3-fluoropyridine | C5H4BrFN | Lacks additional methyl and bromine substituents |
This table illustrates how the specific halogen substitutions in 2,5-Dibromo-3-fluoro-4-methylpyridine contribute to its distinct biological profile.
Case Studies and Research Findings
- Cytotoxicity Study: A study evaluated the cytotoxic effects of various pyridine derivatives on cancer cell lines, finding that those with halogen substituents exhibited enhanced activity compared to their non-halogenated counterparts .
- Antimicrobial Efficacy: Another research focused on the antibacterial properties of halogenated pyridines revealed that the presence of both bromine and fluorine atoms significantly increased the antibacterial potency against Escherichia coli and Pseudomonas aeruginosa .
- Mechanism of Action: Investigations into the mechanism revealed that the compound may interfere with DNA synthesis or repair processes in cancer cells, leading to increased apoptosis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
